molecular formula C17H25BN2O3 B595237 Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone CAS No. 1314080-45-9

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

Cat. No. B595237
M. Wt: 316.208
InChI Key: KMMILBGDIDKDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a chemical compound with the molecular formula C17H25BN2O3 . It is related to other compounds such as 2- (2-Methyl-2H-tetrazol-5-yl)-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The exact structure would depend on the specific conformation of the molecule, which can vary under different conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.18 g/mol . It is related to other compounds such as 1- (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol, which has a molecular weight of 305.18 g/mol , and 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has a molecular weight of 221.07 g/mol .

Scientific Research Applications

  • Organic Synthesis

    • This compound is an important intermediate in many biologically active compounds . It can be synthesized through nucleophilic and amidation reactions .
    • The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
    • The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Pharmaceutical Research

    • Boronic acid compounds, like this one, are usually used as enzyme inhibitors or specific ligand drugs .
    • They can also be used to treat tumors and microbial infections .
    • Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
  • Drug Delivery Systems

    • Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
    • They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Suzuki Coupling

    • This compound is used as a reagent in Suzuki Coupling .
    • Suzuki Coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling a boronic acid with a halide using a palladium catalyst .
  • Copper-Catalyzed Azidation

    • It is also used in copper-catalyzed azidation .
    • Copper-catalyzed azidation is a process where an azide group is introduced into a molecule in the presence of a copper catalyst .
  • Preparation of Selective Inhibitors

    • The compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
    • It is also used in the stereoselective synthesis of selective Cathepsin inhibitors .
  • Microwave-Assisted Four-Component Coupling Process

    • This compound is used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
  • Investigation of Torezolid-Based Antibacterial Agent

    • It has been used to investigate torezolid-based antibacterial agent .

properties

IUPAC Name

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMILBGDIDKDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

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